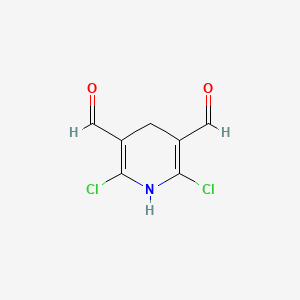
2,6-Dichloro-1,4-dihydropyridine-3,5-dicarbaldehyde
描述
2,6-Dichloro-1,4-dihydropyridine-3,5-dicarbaldehyde is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,6-Dichloro-1,4-dihydropyridine-3,5-dicarbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₇H₅Cl₂N₃O₂
- Molecular Weight : 206.026 g/mol
- CAS Number : 81305-72-8
- Density : 1.49 g/cm³
- Boiling Point : 318 °C
Research indicates that 2,6-Dichloro-1,4-dihydropyridine derivatives exhibit various mechanisms of action that contribute to their biological activity:
- Antimicrobial Activity : The compound has demonstrated broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is often compared with established antibiotics.
- Antifungal Properties : It has shown activity against various fungal strains, including Candida albicans.
- Inhibition of Biofilm Formation : Studies have reported its ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
| Activity Type | Tested Organisms | MIC (μM) | Comments |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | Bactericidal action observed |
| Escherichia coli | 31.25 - 125 | Effective against biofilm producers | |
| Antifungal | Candida albicans | 6.5 | Comparable to fluconazole |
| Trichophyton interdigitale | 15.62 | Significant antifungal activity | |
| Biofilm Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | MBIC 62.216 - 124.432 μg/mL | Moderate-to-good antibiofilm activity |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in MDPI highlighted that derivatives of this compound exhibited potent antimicrobial activity against MRSA and other resistant strains, indicating its potential as an alternative treatment option in antibiotic resistance scenarios .
- Biofilm Disruption : Research conducted on biofilm-producing strains demonstrated that the compound effectively reduced biofilm biomass by up to 75%, suggesting its utility in treating persistent infections associated with biofilms .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that specific substitutions on the pyridine ring enhance the antimicrobial effects. The presence of halogen atoms was found to be particularly beneficial for both antibacterial and antifungal activities .
属性
IUPAC Name |
2,6-dichloro-1,4-dihydropyridine-3,5-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-6-4(2-11)1-5(3-12)7(9)10-6/h2-3,10H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVAEJSPJSZWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(NC(=C1C=O)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















